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Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of prochiral ketones to optically active alcohols is a critical

transformation in the synthesis of pharmaceuticals and fine chemicals. (R)-1-(4-

methoxyphenyl) ethanol is a valuable chiral building block. This application note details a

biocatalytic approach for the synthesis of (R)-1-(4-methoxyphenyl) ethanol from 4'-

methoxyacetophenone utilizing a ketoreductase (KRED) with a coupled enzyme system for

cofactor regeneration. This method offers high enantioselectivity and operates under mild

reaction conditions, presenting a green and efficient alternative to traditional chemical

synthesis.
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Parameter Value

Biocatalyst
Ketoreductase (KRED) from Lactobacillus kefir

(LkCR)

Cofactor Regeneration System
Glucose Dehydrogenase (GDH) from Bacillus

subtilis (BsGDH)

Substrate Concentration 50 mM

Temperature 30°C

pH 7.0

Reaction Time 24 hours

Conversion >99%

Enantiomeric Excess (e.e.) >99% for (R)-enantiomer

Product Yield 98%

Table 2: Comparison of Cofactor Regeneration Systems
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Regeneration
System

Co-substrate
Relative Activity
(%)

Notes

Glucose

Dehydrogenase

(GDH)

D-Glucose 100

High efficiency,

effectively irreversible

due to lactone

hydrolysis.[1]

Isopropanol/Acetone Isopropanol 65

Simpler single-

enzyme system, but

may be limited by

substrate loading and

longer reaction times.

[1][2]

Formate

Dehydrogenase

(FDH)

Formate 85

Good alternative, but

may require pH

control due to formic

acid.

Experimental Protocols
1. Protocol for Biocatalytic Reduction of 4'-Methoxyacetophenone

This protocol describes the enzymatic reduction of 4'-methoxyacetophenone using a

ketoreductase and a glucose dehydrogenase for NADPH regeneration.

Materials:

Ketoreductase (e.g., from Lactobacillus kefir)

Glucose Dehydrogenase (GDH)

NADP+

4'-methoxyacetophenone

D-Glucose
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Potassium phosphate buffer (100 mM, pH 7.0)

Ethyl acetate

Anhydrous sodium sulfate

Shaking incubator

Centrifuge

Procedure:

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

In a 50 mL flask, add 20 mL of the phosphate buffer.

Add D-glucose to a final concentration of 100 mM.

Add NADP+ to a final concentration of 1 mM.

Add the ketoreductase and glucose dehydrogenase to their recommended concentrations

(e.g., 1 mg/mL each).

Dissolve 4'-methoxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g.,

DMSO) and add it to the reaction mixture to a final concentration of 50 mM.

Incubate the flask at 30°C in a shaking incubator at 180 rpm for 24 hours.

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by

HPLC or GC.[3]

After completion, stop the reaction by adding an equal volume of ethyl acetate to extract the

product.

Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the phases.

Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

The solvent can be removed under reduced pressure to obtain the crude product.
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2. Protocol for Chiral HPLC Analysis

This protocol is for the determination of enantiomeric excess (e.e.) of the 1-(4-methoxyphenyl)

ethanol product.

Materials:

HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H)[4]

n-Hexane (HPLC grade)

Isopropanol (HPLC grade)

Racemic standard of 1-(4-methoxyphenyl) ethanol

Product sample from the biocatalytic reaction

Procedure:

Sample Preparation: Dissolve the crude product and the racemic standard in the mobile

phase to a concentration of approximately 1 mg/mL.[4] Filter the samples through a 0.45 µm

syringe filter.[4]

HPLC Conditions:

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[4]

Flow Rate: 1.0 mL/min.[4]

Column Temperature: 25°C.

Detection: UV at 254 nm.[4]

Analysis:

Inject the racemic standard to determine the retention times of the (R) and (S)

enantiomers.
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Inject the product sample.

Identify the peaks corresponding to the (R) and (S) enantiomers in the product sample

chromatogram.

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [Area(R) -

Area(S)] / [Area(R) + Area(S)] x 100

Visualizations
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Caption: Experimental workflow for the biocatalytic reduction.
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Caption: Enzymatic reaction and cofactor regeneration pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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